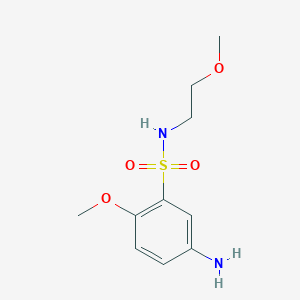

5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

Overview

Description

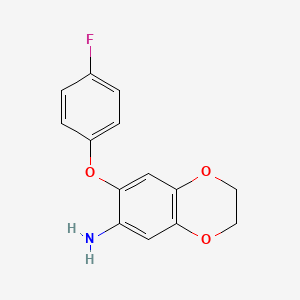

5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O4S and a molecular weight of 260.31 . It is related to benzenesulfonamide derivatives, which are known to be effective in the treatment of proliferative diseases such as cancer .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications

Synthesis and Characterization

Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives : This study explores the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a therapeutic for type 2 diabetes. It highlights the role of specific substituents in enhancing activity and duration of action (Grell et al., 1998).

Synthesis, Characterization, and Biological Screening : This research focuses on the synthesis of a series of N-substituted benzene sulfonamides, including their antioxidant activities and effects on various enzymes. Some compounds demonstrated significant inhibitory activity against acetylcholinesterase (Fatima et al., 2013).

Medical and Biological Applications

Antitumor Sulfonamides : This study evaluates sulfonamide-focused libraries for their antitumor properties using cell-based screens and gene expression analysis. It identifies potent cell cycle inhibitors that have advanced to clinical trials (Owa et al., 2002).

Carbonic Anhydrase Inhibitors : This research investigates N-substituted benzenesulfonamides as inhibitors of carbonic anhydrase, providing insights into their inhibition mechanism and potential medical applications (Di Fiore et al., 2011).

Environmental and Chemical Processes

Synthesis of Mesosulfuron-methyl : The study details the synthesis of mesosulfuron-methyl, a key intermediate in agricultural chemistry, from benzene sulfonamide derivatives (Hong-bo, 2013).

Novel Sulfonated Thin-Film Composite Membranes : This research involves the synthesis of novel sulfonated aromatic diamine monomers, including their application in nanofiltration membranes for dye treatment, highlighting their role in improving water permeation and dye rejection (Liu et al., 2012).

Safety and Hazards

The safety information for 5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide includes various precautionary statements. For example, it is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s worth noting that sulfonamide drugs, which share a similar structure, are known to inhibit human carbonic anhydrase b .

Mode of Action

Sulfonamides, in general, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides leads to a decrease in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Result of Action

The effects of sulfonamide drugs give rise to hindrances in cell division, making them bacteriostatic rather than bactericidal .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

5-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQYQXCUMZXSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)

amine](/img/structure/B1517588.png)